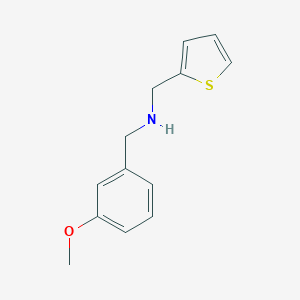

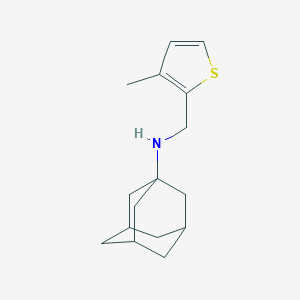

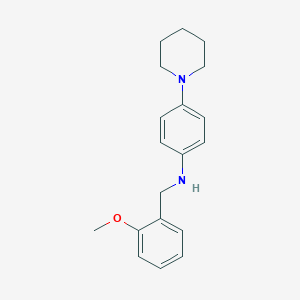

1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is a useful research compound. Its molecular formula is C13H15NOS and its molecular weight is 233.33g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

The compound "1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine" is part of a broader category of methoxyphenyl compounds, which are known for their wide range of applications in scientific research. While the specific compound mentioned does not have direct references available in the scientific literature, insights can be drawn from related research on methoxyphenyl compounds and their applications in various fields of science. This review will focus on the general scientific applications of methoxyphenyl compounds, excluding aspects related to drug use, dosage, and side effects, in line with the requirements.

Methoxyphenyl Compounds in Environmental Science

Methoxyphenols, closely related to methoxyphenyl compounds, have been extensively studied for their role as biomass burning tracers, particularly in wood burning. These compounds have also attracted attention for their atmospheric reactivity, which is crucial for understanding their environmental impact and behavior. The atmospheric reactivity of methoxyphenols, including their gas-phase, particle-phase, and aqueous-phase reactions, is significant for environmental science, shedding light on their kinetics, mechanisms, and secondary organic aerosol (SOA) formation potentials (Liu, Chen, & Chen, 2022).

Applications in Horticultural and Plant Science

Melatonin, a compound with a methoxy group, demonstrates its multifunctionality in horticultural crops by mitigating environmental stresses. Its biosynthesis in plants varies, influencing its accumulation and regulatory mechanisms under stress conditions. Melatonin has been shown to enhance tolerance against environmental stressors, such as cold, drought, and salinity, through direct scavenging of reactive species and enhancement of antioxidant defense mechanisms. This highlights its potential role in improving growth, development, and the nutraceutical value of crops, addressing food security issues (Nawaz et al., 2016).

Pharmacology and Neurochemistry

While avoiding details on drug use and side effects, it's notable that methoxyphenyl compounds play a significant role in neurochemistry and pharmacology research. Studies have focused on compounds like MDMA and its effects on the brain, highlighting the potential therapeutic applications of these compounds in treating neuropsychiatric disorders. The pharmacological profile and evidence of neurotoxicity from neurochemical studies on MDMA provide a foundation for further research into the therapeutic applications of related methoxyphenyl compounds in medicine (Battaglia, Zaczek, & Souza, 1990).

Properties

IUPAC Name |

1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c1-15-12-5-2-4-11(8-12)9-14-10-13-6-3-7-16-13/h2-8,14H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGQXNKORFRVLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE](/img/structure/B502079.png)

![N-{4-[(4-ethylbenzyl)amino]phenyl}-2-methylpropanamide](/img/structure/B502089.png)

![2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide](/img/structure/B502090.png)

![N-benzyl-N-[3-methoxy-4-(2-thienylmethoxy)benzyl]amine](/img/structure/B502091.png)

![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B502093.png)

![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B502094.png)

![N-[3-(benzyloxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B502096.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(4-ethoxybenzyl)amine](/img/structure/B502097.png)

![1-[4-[4-[(3,4-Dimethoxyphenyl)methylamino]phenyl]-1-piperazinyl]ethanone](/img/structure/B502098.png)